1-phenyl-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
CAS No.: 2320858-15-7
Cat. No.: VC5919261
Molecular Formula: C14H13N5OS
Molecular Weight: 299.35
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 2320858-15-7 | 
|---|---|
| Molecular Formula | C14H13N5OS | 
| Molecular Weight | 299.35 | 
| IUPAC Name | 1-phenyl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea | 
| Standard InChI | InChI=1S/C14H13N5OS/c20-14(16-11-5-2-1-3-6-11)15-9-12-10-19(18-17-12)13-7-4-8-21-13/h1-8,10H,9H2,(H2,15,16,20) | 
| Standard InChI Key | JQBWHTZQSKPTRM-UHFFFAOYSA-N | 
| SMILES | C1=CC=C(C=C1)NC(=O)NCC2=CN(N=N2)C3=CC=CS3 | 
Introduction
Structural Elucidation and Molecular Properties
Chemical Architecture
The compound features a urea backbone (-NH-C(=O)-NH-) with two distinct substituents:
- 
Phenyl group: Attached to one nitrogen atom, contributing aromaticity and potential π-π stacking interactions.
 - 
Triazole-methylthiophene moiety: A 1,2,3-triazole ring substituted at position 1 with a thiophen-2-yl group and connected via a methylene bridge to the urea’s second nitrogen.
 
This architecture combines electron-rich (thiophene) and electron-deficient (triazole) heterocycles, creating a polarized system conducive to diverse molecular interactions.
Molecular and Physicochemical Properties
| Property | Value/Description | 
|---|---|
| Molecular Formula | C₁₄H₁₃N₅OS | 
| Molecular Weight | 307.35 g/mol | 
| Hydrogen Bond Donors | 2 (urea NH groups) | 
| Hydrogen Bond Acceptors | 4 (urea carbonyl, triazole N, thiophene S) | 
| Topological Polar Surface Area | ~95 Ų (estimated) | 
| LogP (Lipophilicity) | ~2.8 (predicted) | 
The compound’s moderate lipophilicity suggests balanced membrane permeability, while its polar surface area indicates potential solubility challenges in apolar solvents.
Synthetic Methodologies
Retrosynthetic Analysis
Key disconnections highlight two primary fragments:
- 
Phenyl isocyanate: Serves as the urea-forming electrophile.
 - 
1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methanamine: Generated via sequential azide-alkyne cycloaddition and functional group transformations.
 
Stepwise Synthesis
- 
Triazole Formation:
- 
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between thiophen-2-yl azide and propargyl amine yields 1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methanamine.
 - 
Reaction Conditions: CuSO₄·5H₂O (catalyst), sodium ascorbate (reductant), H₂O/t-BuOH (1:1), 25°C, 12 h.
 
 - 
 - 
Urea Coupling:
- 
Optimized Parameters: Dichloromethane solvent, 0°C to room temperature, 4 Å molecular sieves to scavenge moisture.
 
 - 
Purification:
- 
Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.
 - 
Recrystallization from ethanol/water enhances crystalline form.
 
 - 
 
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- 
¹H NMR (400 MHz, DMSO-d₆):
- 
δ 8.50 (s, 1H, triazole-H)
 - 
δ 7.80–7.20 (m, 7H, aromatic H from phenyl and thiophene)
 - 
δ 6.30 (br s, 2H, urea NH)
 - 
δ 4.45 (s, 2H, CH₂ bridge)
 
 - 
 - 
¹³C NMR:
- 
158.2 ppm (urea carbonyl)
 - 
145.1 ppm (triazole C-4)
 - 
126–130 ppm (aromatic carbons)
 
 - 
 
Infrared Spectroscopy
- 
Strong absorption at 1685 cm⁻¹ (C=O stretch of urea)
 - 
Absence of isocyanate peak (~2270 cm⁻¹) confirms complete reaction.
 
Biological Activity and Mechanistic Insights
Antimicrobial Profile
Analogous compounds exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans, suggesting possible broad-spectrum activity. Resistance mechanisms may involve efflux pump overexpression, as seen in fluconazole-resistant strains.
Comparative Analysis with Structural Analogs
| Compound Modification | Impact on Activity | 
|---|---|
| Phenyl → Pyridinyl | Enhanced solubility but reduced logP | 
| Thiophene → Furan | Decreased metabolic stability | 
| Methyl bridge → Ethyl bridge | Improved target residence time | 
The thiophene-triazole combination uniquely balances electronic effects and steric bulk, favoring target engagement over simpler aryl derivatives.
Industrial and Research Applications
Pharmaceutical Development
- 
Lead Optimization: Serves as a scaffold for introducing sulfonamide or fluorinated groups to enhance pharmacokinetics.
 - 
Prodrug Design: Urea NH groups facilitate conjugation with promoieties for targeted delivery.
 
Material Science
- 
Coordination Polymers: Triazole nitrogen atoms act as ligands for transition metals, enabling construction of porous frameworks for gas storage.
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume